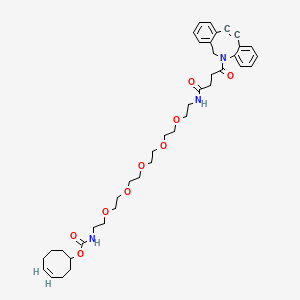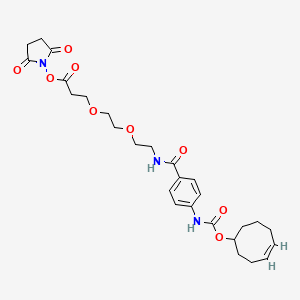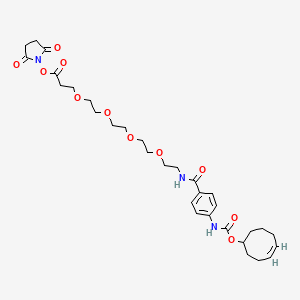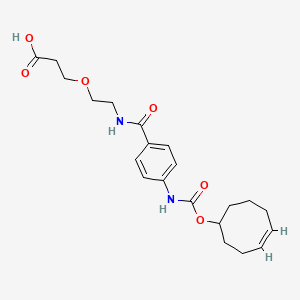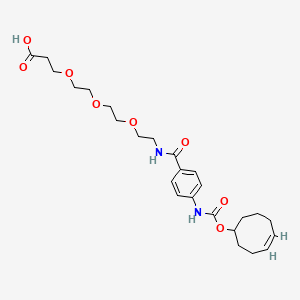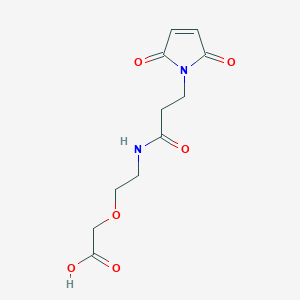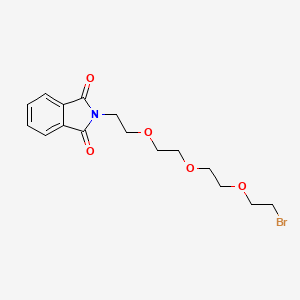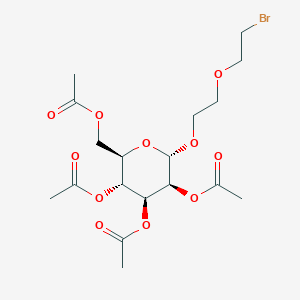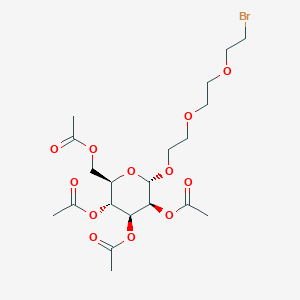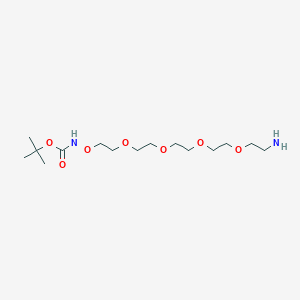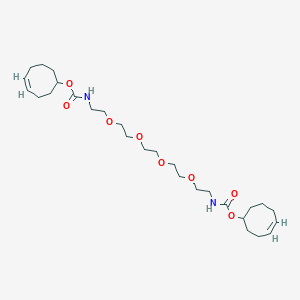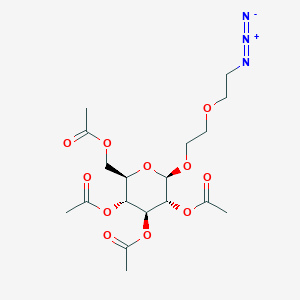
beta-D-tetraacetylgalactopyranoside-PEG2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-tetraacetylgalactopyranoside-PEG2-azide: is an azido-containing monosaccharide building block. This compound is notable for its use in chemoselective ligation chemistries, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), copper-free click reactions, and Staudinger ligation. The presence of acetyl groups enhances its solubility in various solvents, facilitating easier handling and application in synthetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-tetraacetylgalactopyranoside-PEG2-azide typically involves the following steps:
Acetylation of Galactopyranoside: The starting material, galactopyranoside, undergoes acetylation to form tetraacetylgalactopyranoside. This reaction is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine.
PEGylation: The tetraacetylgalactopyranoside is then reacted with a polyethylene glycol (PEG) derivative to introduce the PEG2 moiety. This step often involves the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Azidation: Finally, the PEGylated tetraacetylgalactopyranoside is treated with sodium azide to introduce the azide group. This reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under mild heating conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and efficient mixing of reactants.
Purification Techniques: Techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.
Quality Control: Rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are used to confirm the structure and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-tetraacetylgalactopyranoside-PEG2-azide undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group participates in click chemistry reactions, particularly CuAAC, to form triazoles.
Substitution Reactions: The acetyl groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used reagents in CuAAC reactions, typically carried out in a mixture of water and t-butanol at room temperature.
Deacetylation: Hydroxylamine or methanol in the presence of a base like sodium methoxide can be used to remove acetyl groups.
Major Products:
Triazoles: Formed from the reaction of the azide group with alkynes.
Deacetylated Derivatives: Resulting from the removal of acetyl groups, yielding free hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules through click chemistry.
Biology:
Glycobiology Research: Utilized in the study of carbohydrate-protein interactions and cell surface glycosylation.
Labeling and Imaging: Employed in the labeling of biomolecules for imaging studies.
Medicine:
Drug Delivery: Acts as a linker in the design of drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.
Diagnostics: Used in the development of diagnostic assays and biosensors.
Industry:
Material Science: Incorporated into the design of functional materials with specific properties, such as hydrogels and nanomaterials.
Wirkmechanismus
The mechanism of action of beta-D-tetraacetylgalactopyranoside-PEG2-azide involves its ability to participate in chemoselective ligation reactions. The azide group reacts with alkynes or phosphines to form stable triazole or iminophosphorane linkages, respectively. These reactions are highly specific and occur under mild conditions, making them suitable for various applications in biological and chemical research.
Vergleich Mit ähnlichen Verbindungen
Beta-D-tetraacetylglucopyranoside-PEG2-azide: Similar structure but with a glucose moiety instead of galactose.
Alpha-D-tetraacetylgalactopyranoside-PEG2-azide: Differing in the anomeric configuration (alpha vs. beta).
Beta-D-tetraacetylgalactopyranoside-PEG4-azide: Contains a longer PEG chain (PEG4 instead of PEG2).
Uniqueness:
Specificity: The beta configuration and galactose moiety provide unique binding properties and reactivity compared to other similar compounds.
Solubility: The PEG2 moiety enhances solubility in aqueous and organic solvents, making it versatile for various applications.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-(2-azidoethoxy)ethoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O11/c1-10(22)28-9-14-15(29-11(2)23)16(30-12(3)24)17(31-13(4)25)18(32-14)27-8-7-26-6-5-20-21-19/h14-18H,5-9H2,1-4H3/t14-,15-,16+,17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRJNIAQTXDUKV-UYTYNIKBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115279.png)
